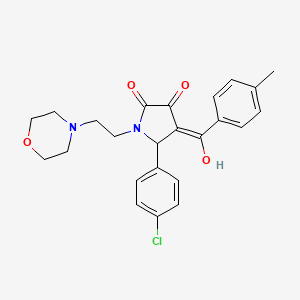

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

- A 4-chlorophenyl substituent at position 5, contributing hydrophobic and electron-withdrawing effects.

- A 3-hydroxy group, likely involved in hydrogen bonding.

- A 4-methylbenzoyl moiety at position 4, providing moderate electron-donating properties.

- A 2-morpholinoethyl chain at position 1, enhancing solubility via the morpholine ring’s polar nature.

Properties

IUPAC Name |

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4/c1-16-2-4-18(5-3-16)22(28)20-21(17-6-8-19(25)9-7-17)27(24(30)23(20)29)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYXTJNGCRHKX-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-methylbenzoyl chloride, and morpholine. The key steps in the synthesis may involve:

Condensation Reaction: Combining 4-chlorobenzaldehyde with an appropriate ketone to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrrolone ring.

Substitution: Introduction of the morpholinoethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to favor desired reaction pathways.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Halogenation or alkylation at specific positions on the pyrrolone ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antioxidant Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exhibit significant antioxidant properties. For instance, derivatives of pyrrolidine have been shown to possess antioxidant activity through mechanisms such as DPPH radical scavenging and reducing power assays. Such properties suggest that this compound could be developed into a therapeutic agent for oxidative stress-related conditions .

1.2 Anti-inflammatory Potential

Molecular docking studies have suggested that pyrrole derivatives may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The structure of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one positions it as a candidate for further investigation in anti-inflammatory drug development .

1.3 Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Similar compounds have been synthesized and tested for their efficacy against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Effects

Table 1: Key Structural Differences and Properties

Key Observations:

Position 1 (R1): The morpholinoethyl group in the target compound offers a balance of solubility and metabolic stability compared to diethylaminoethyl (more lipophilic, ) or hydroxypropyl (polar but less basic, ). Methoxyethyl () reduces hydrogen-bonding capacity compared to amine-containing chains.

Furan-2-carbonyl () introduces a heteroaromatic ring, enhancing π-π interactions but reducing stability compared to benzoyl derivatives.

Position 5 (R5) :

Computational and Structural Insights

- Tools like SHELX () and Multiwfn () enable analysis of electron density and noncovalent interactions. For example: The 3-hydroxy group likely participates in hydrogen bonding, critical for target engagement. Morpholinoethyl’s electron-rich nitrogen may stabilize charge-transfer interactions .

Biological Activity

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a compound belonging to the class of pyrrol-2-ones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H22ClN2O3

- Molecular Weight : 410.87 g/mol

- CAS Number : 335418-40-1

Biological Activity Overview

Pyrrol-2-ones, including the compound , are known for various pharmacological properties, including antitumoral, anti-inflammatory, and antimicrobial activities. The specific compound has shown promise in several studies related to cancer treatment and hormone modulation.

Antitumoral Activity

Recent research has indicated that derivatives of pyrrol-2-one exhibit significant antitumoral effects, particularly against estrogen receptor-positive (ER+) breast cancer cells. For instance, compounds similar to 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one were evaluated for their ability to inhibit ERα-mediated transcription in breast cancer cells.

Case Study: ER+ Breast Cancer

In a study involving highly functionalized 5-hydroxy-2H-pyrrol-2-ones, compounds demonstrated:

- Inhibition of 17β-estradiol (E2) : The compound inhibited E2-stimulated ERα-mediated transcription without affecting androgen or glucocorticoid receptor activities.

- Cell Cycle Effects : Induced apoptosis and blocked cell cycle progression in ER-positive breast cancer cells.

These findings suggest that the compound may serve as a potential therapeutic agent in managing ER+ breast cancer by modulating estrogenic activity while minimizing side effects associated with traditional therapies such as tamoxifen .

The mechanism by which this compound exerts its biological effects appears to involve:

- Partial Antagonism of ERα : It competes with estrogen for binding to ERα, leading to reduced transcriptional activity.

- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells, which is crucial for reducing tumor size and preventing metastasis.

- Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints, thereby inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison table summarizes the biological activities of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one with other pyrrol derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.